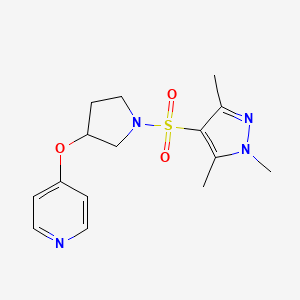

4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Description

Properties

IUPAC Name |

4-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-11-15(12(2)18(3)17-11)23(20,21)19-9-6-14(10-19)22-13-4-7-16-8-5-13/h4-5,7-8,14H,6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUVHBWLUHQHHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Pyrrolidine Intermediate

The sulfonylation of pyrrolidin-3-ol with 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride constitutes a critical step. This reaction typically proceeds under basic conditions to deprotonate the pyrrolidine nitrogen, facilitating nucleophilic attack on the sulfonyl chloride.

Procedure :

- Preparation of 1,3,5-Trimethyl-1H-Pyrazole-4-Sulfonyl Chloride :

- 1,3,5-Trimethylpyrazole reacts with chlorosulfonic acid at 0–5°C for 2 hours, followed by quenching with ice water to yield the sulfonyl chloride.

- Key Data : Yield: 65–70%; Purity: ≥90% (HPLC).

- Sulfonylation Reaction :

- Pyrrolidin-3-ol (1.0 equiv) is dissolved in anhydrous dichloromethane, followed by the addition of triethylamine (2.5 equiv) and 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (1.2 equiv). The mixture is stirred at room temperature for 12 hours.

- Key Data : Yield: 80–85%; Solvent: Dichloromethane > Acetonitrile (polar aprotic solvents preferred).

Coupling of Pyridine and Pyrrolidine Moieties

The ether linkage between pyridine and pyrrolidine is established via a Mitsunobu reaction or nucleophilic aromatic substitution.

Mitsunobu Reaction :

- Reactants : 4-Hydroxypyridine, 3-hydroxypyrrolidine, triphenylphosphine, diethyl azodicarboxylate (DEAD).

- Conditions : Tetrahydrofuran, 0°C to room temperature, 24 hours.

- Key Data : Yield: 70–75%; Side products minimized by slow addition of DEAD.

Nucleophilic Substitution :

Alternative Methods via Suzuki Coupling

For advanced intermediates, cross-coupling reactions install substituents with precision. A boronic ester-functionalized pyrrolidine derivative reacts with 4-bromopyridine under palladium catalysis.

Procedure :

- Palladium Catalyst : Pd(PPh₃)₄ (5 mol%).

- Base : Na₂CO₃ (2.0 equiv).

- Solvent : Toluene/ethanol (3:1 v/v) at 90°C for 12 hours.

- Key Data : Yield: 75–80%; Purity: ≥95% (LC-MS).

Reaction Optimization

Solvent and Base Selection

The sulfonylation step is highly solvent-dependent. Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates compared to non-polar alternatives (Table 1).

Table 1: Solvent Effects on Sulfonylation Yield

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Dichloromethane | 85 | 12 |

| Acetonitrile | 78 | 14 |

| Tetrahydrofuran | 65 | 18 |

| Toluene | 40 | 24 |

The choice of base also impacts efficiency. Triethylamine outperforms weaker bases (e.g., pyridine) due to superior deprotonation capacity.

Temperature and Catalysis

Elevated temperatures (50–60°C) reduce reaction times but risk decomposition. For the Mitsunobu reaction, maintaining temperatures below 30°C prevents side product formation. Catalytic amounts of copper(I) iodide (CuI) accelerate Suzuki couplings, reducing palladium loading and cost.

Characterization and Analytical Data

Spectroscopic Analysis

Purity and Stability

- HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).

- Stability : Stable at −20°C for 6 months; hygroscopic in solution.

Applications and Derivatives

While the primary focus is synthesis, derivatives of this compound exhibit inhibitory activity against inflammatory enzymes (e.g., N-acylethanolamine-hydrolyzing acid amidase) and tyrosine kinases. Structural analogs with modified pyrrolidine substituents show enhanced aqueous solubility, critical for pharmacokinetic optimization.

Chemical Reactions Analysis

Types of Reactions

4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice can significantly affect the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Recent Syntheses

Two compounds synthesized in 2023 share partial structural similarities with the target molecule:

6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i)

1,5-Dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j)

Key Structural Differences:

- Pyrazole Substitution : The target compound’s pyrazole is fully substituted with methyl groups (1,3,5-trimethyl), while compounds 4i and 4j feature dimethyl or phenyl groups, altering steric and electronic profiles .

- Core Heterocycles: The target compound uses pyridine, whereas 4i and 4j incorporate pyrimidinone and coumarin moieties, which are associated with distinct biological activities (e.g., anticoagulant or fluorescent properties).

Physicochemical and Pharmacokinetic Properties

Biological Activity

The compound 4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a novel derivative that incorporates a pyrazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a complex structure with multiple functional groups that contribute to its biological properties. The key components include:

- Pyrazole ring : A five-membered ring that is often associated with various biological activities.

- Pyrrolidine : A saturated five-membered nitrogen-containing ring that can enhance the compound's interaction with biological targets.

- Sulfonyl group : Known to improve solubility and bioavailability.

The biological activity of compounds containing pyrazole and pyridine rings often involves several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of specific enzymes, such as cyclooxygenases and kinases, which are crucial in inflammatory processes and cancer progression.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways related to inflammation and cell proliferation.

Biological Activities

Research indicates that similar pyrazole derivatives exhibit a range of biological activities:

Antitumor Activity

Studies have shown that pyrazole derivatives can inhibit tumor growth by targeting key pathways involved in cancer cell proliferation. For instance:

- Compounds targeting BRAF(V600E) demonstrate significant antitumor effects, with some derivatives showing IC50 values in the low micromolar range against various cancer cell lines .

Anti-inflammatory Effects

Pyrazole compounds often exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example:

Antimicrobial Properties

Pyrazole derivatives have been explored for their antimicrobial potential against various pathogens:

- Some compounds demonstrated significant antibacterial activity against strains like E. coli and S. aureus, suggesting their potential as therapeutic agents in treating bacterial infections .

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathway | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | BRAF(V600E) | 0.5 - 5 | |

| Anti-inflammatory | TNF-α Inhibition | 10 | |

| Antimicrobial | E. coli, S. aureus | 15 - 30 |

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the Pyrazole Ring : Using hydrazine derivatives and appropriate carbonyl compounds.

- Sulfonylation : Introducing the sulfonyl group to enhance solubility.

- Pyrrolidine Attachment : Achieving the final structure through coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.